![molecular formula C20H24ClNO B13830236 3-Benzhydryloxy-1-azabicyclo[2.2.2]octane;hydrochloride](/img/structure/B13830236.png)
3-Benzhydryloxy-1-azabicyclo[2.2.2]octane;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Benzhydryloxy-1-azabicyclo[222]octane;hydrochloride is a compound that belongs to the class of azabicyclo compounds These compounds are characterized by their bicyclic structure containing nitrogen The specific structure of 3-Benzhydryloxy-1-azabicyclo[222]octane;hydrochloride includes a benzhydryloxy group attached to the azabicyclo[222]octane core, which is further stabilized by a hydrochloride salt
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzhydryloxy-1-azabicyclo[2.2.2]octane;hydrochloride typically involves the following steps:
Formation of the Azabicyclo[2.2.2]octane Core: This can be achieved through a series of cyclization reactions starting from simple precursors such as cyclohexanone and ammonia. The reaction conditions often involve the use of strong acids or bases to facilitate the cyclization process.
Introduction of the Benzhydryloxy Group: The benzhydryloxy group can be introduced through nucleophilic substitution reactions. Common reagents for this step include benzhydrol and a suitable leaving group such as a halide.
Formation of the Hydrochloride Salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt, which enhances the stability and solubility of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow chemistry techniques to optimize yield and purity. The use of automated reactors and precise control of reaction conditions can significantly improve the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
3-Benzhydryloxy-1-azabicyclo[2.2.2]octane;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The major products of oxidation include ketones and carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. The major products of reduction include alcohols and amines.
Substitution: Nucleophilic substitution reactions can occur at the benzhydryloxy group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Benzhydrol, halides, polar aprotic solvents.
科学的研究の応用
3-Benzhydryloxy-1-azabicyclo[2.2.2]octane;hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used to study the interactions of azabicyclo compounds with biological macromolecules such as proteins and nucleic acids.
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
作用機序
The mechanism of action of 3-Benzhydryloxy-1-azabicyclo[2.2.2]octane;hydrochloride involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and target of the compound.
類似化合物との比較
Similar Compounds
1-Azabicyclo[2.2.2]octane: A structurally similar compound that lacks the benzhydryloxy group.
Quinuclidine: Another azabicyclo compound with a different substitution pattern.
3-Quinuclidone: A ketone derivative of the azabicyclo[2.2.2]octane core.
Uniqueness
3-Benzhydryloxy-1-azabicyclo[2.2.2]octane;hydrochloride is unique due to the presence of the benzhydryloxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with specific molecular targets, making it a valuable tool in scientific research and drug development.
特性
分子式 |
C20H24ClNO |
|---|---|
分子量 |
329.9 g/mol |
IUPAC名 |
3-benzhydryloxy-1-azabicyclo[2.2.2]octane;hydrochloride |
InChI |
InChI=1S/C20H23NO.ClH/c1-3-7-17(8-4-1)20(18-9-5-2-6-10-18)22-19-15-21-13-11-16(19)12-14-21;/h1-10,16,19-20H,11-15H2;1H |
InChIキー |
SRBWTZDBMNFIKR-UHFFFAOYSA-N |
正規SMILES |
C1CN2CCC1C(C2)OC(C3=CC=CC=C3)C4=CC=CC=C4.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


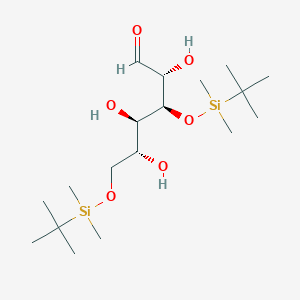
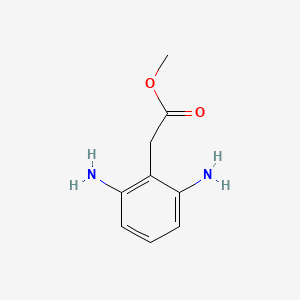
![N-[2-(Chloroacetyl)-5-(4-morpholinyl)phenyl]acetamide](/img/structure/B13830189.png)
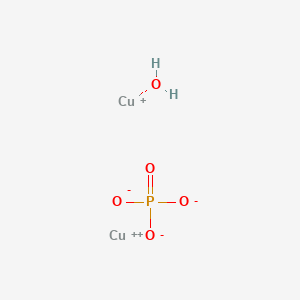
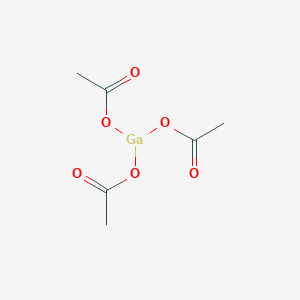
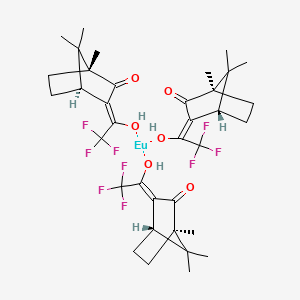
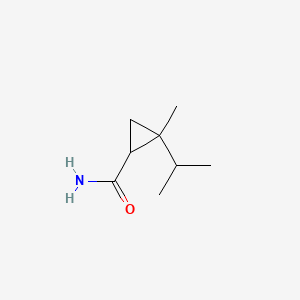

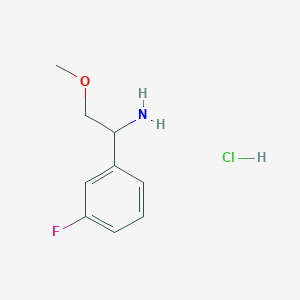

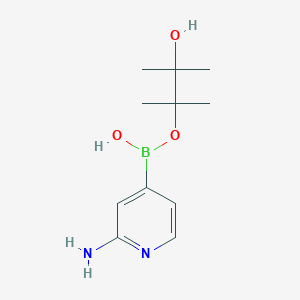
![2-[5-[2-[[bis(pyridin-2-ylmethyl)amino]methyl]-N-methylanilino]-2-chloro-6-hydroxy-3-oxoxanthen-9-yl]benzoic acid](/img/structure/B13830228.png)

![1,3-Dimethyl-7-oxabicyclo[4.1.0]hept-3-ene](/img/structure/B13830244.png)
